molecular formula C11H10ClN5 B13703145 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride

3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride

Cat. No.: B13703145
M. Wt: 247.68 g/mol
InChI Key: DDPHEBHVUWHRAM-UHFFFAOYSA-N
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Description

3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which combines a pyrazole ring with a quinoxaline moiety, making it a valuable building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride typically involves the reaction of 3-amino-5-(6-quinoxalinyl)pyrazole with hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving recrystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 3-Amino-5-(3-quinoxalinyl)pyrazole
  • 3-Amino-5-(4-quinoxalinyl)pyrazole
  • 3-Amino-5-(5-quinoxalinyl)pyrazole

Comparison: Compared to its similar compounds, 3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the quinoxaline moiety further enhances its potential as a bioactive molecule .

Properties

Molecular Formula

C11H10ClN5

Molecular Weight

247.68 g/mol

IUPAC Name

5-quinoxalin-6-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H9N5.ClH/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8;/h1-6H,(H3,12,15,16);1H

InChI Key

DDPHEBHVUWHRAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C3=CC(=NN3)N.Cl

Origin of Product

United States

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